molecular formula C25H24N2O2S2 B12032578 3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 477331-49-0

3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12032578
CAS No.: 477331-49-0
M. Wt: 448.6 g/mol
InChI Key: ZYMANSLRIUTPTI-UHFFFAOYSA-N
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Description

“3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, 2-methylbenzyl compounds, and thiol-containing reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidinone ring to tetrahydropyrimidine.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids

Medicine

The compound’s potential medicinal applications include its use as a lead compound for developing new therapeutic agents. Its biological activity may be explored for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Compounds with similar core structures but different substituents.

    Thienopyrimidines: Compounds with a thieno ring fused to a pyrimidine ring.

    Phenylpyrimidines: Compounds with a phenyl group attached to a pyrimidine ring.

Uniqueness

The uniqueness of “3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” lies in its specific substituents and the combination of functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

477331-49-0

Molecular Formula

C25H24N2O2S2

Molecular Weight

448.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H24N2O2S2/c1-16-7-3-4-8-17(16)15-30-25-26-23-22(20-9-5-6-10-21(20)31-23)24(28)27(25)18-11-13-19(29-2)14-12-18/h3-4,7-8,11-14H,5-6,9-10,15H2,1-2H3

InChI Key

ZYMANSLRIUTPTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

Origin of Product

United States

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